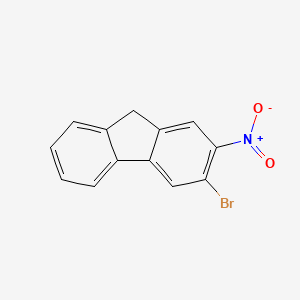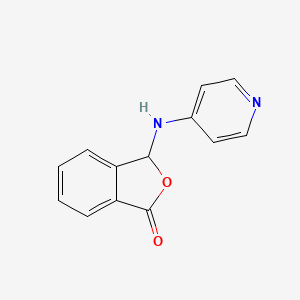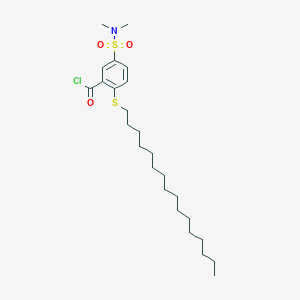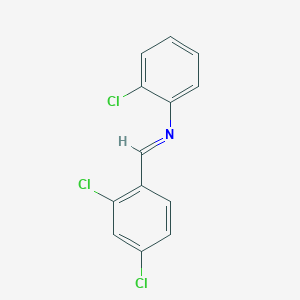
2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide: is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a methoxyphenyl group and a morpholinyl group attached to the quinoline core, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide typically involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
-
Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. For example, 4-methoxyaniline can be reacted with a suitable quinoline precursor under acidic conditions to form the desired product.
-
Introduction of the Morpholinyl Group: : The morpholinyl group can be introduced through nucleophilic substitution reactions. For instance, a quinoline derivative with a leaving group (e.g., halogen) can be reacted with morpholine under basic conditions to form the desired product.
-
Formation of the Hydrobromide Salt: : The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
-
Substitution: : The compound can undergo various substitution reactions, such as nucleophilic substitution at the morpholinyl group or electrophilic substitution at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby blocking their catalytic function. Additionally, the compound may interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoline: Lacks the methoxy and morpholinyl groups, resulting in different chemical and biological properties.
4-Morpholinoquinoline: Lacks the methoxyphenyl group, which may affect its biological activity.
2-(4-Methoxyphenyl)quinoline: Lacks the morpholinyl group, leading to different chemical reactivity and biological effects.
Uniqueness
2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrobromide is unique due to the presence of both the methoxyphenyl and morpholinyl groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.
Propriétés
Numéro CAS |
853349-71-0 |
|---|---|
Formule moléculaire |
C20H21BrN2O2 |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
4-[2-(4-methoxyphenyl)quinolin-4-yl]morpholine;hydrobromide |
InChI |
InChI=1S/C20H20N2O2.BrH/c1-23-16-8-6-15(7-9-16)19-14-20(22-10-12-24-13-11-22)17-4-2-3-5-18(17)21-19;/h2-9,14H,10-13H2,1H3;1H |
Clé InChI |
DMSWISMHAXCHPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate](/img/structure/B11948659.png)
![1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B11948660.png)

![1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B11948668.png)






